molecular formula C20H23N5 B12041549 1-(4-Methylpiperazin-1-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

1-(4-Methylpiperazin-1-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B12041549
M. Wt: 333.4 g/mol
InChI Key: RWUBBAHKXTZYGC-UHFFFAOYSA-N
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Description

1-(4-Methylpiperazin-1-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound featuring a pyrido[1,2-a]benzimidazole core substituted with a 4-methylpiperazinyl group at position 1 and an isopropyl group at position 2. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive benzimidazole derivatives, which are known for their antimicrobial, anticancer, and kinase-inhibitory properties .

Properties

Molecular Formula

C20H23N5

Molecular Weight

333.4 g/mol

IUPAC Name

1-(4-methylpiperazin-1-yl)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C20H23N5/c1-14(2)15-12-19(24-10-8-23(3)9-11-24)25-18-7-5-4-6-17(18)22-20(25)16(15)13-21/h4-7,12,14H,8-11H2,1-3H3

InChI Key

RWUBBAHKXTZYGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isopropyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of a suitable benzimidazole derivative with an appropriate pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated under reflux to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-isopropyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-isopropyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-isopropyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For instance, it could act on DNA or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a broader class of pyrido[1,2-a]benzimidazole-4-carbonitriles, where variations in the piperazinyl and alkyl substituents significantly influence physicochemical and biological properties. Key structural analogues include:

Compound Name R1 (Piperazinyl Substituent) R2 (Alkyl Group) Key Modifications Biological Activity Reference
1-(4-Methylpiperazin-1-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile (Target) 4-Methylpiperazine Isopropyl Balanced lipophilicity and solubility Potential kinase inhibition
1-(4-Ethylpiperazin-1-yl)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile 4-Ethylpiperazine Isopropyl Increased lipophilicity Underexplored
1-[4-(4-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile 4-(4-Methylphenyl)piperazine Propyl Aromatic bulk for enhanced binding Not reported
1-[4-(Adamantan-1-yl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile Adamantyl-substituted piperazine Ethyl, Methyl Steric bulk for selectivity modulation Underexplored
1-(Isobutylamino)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile Isobutylamino (non-piperazinyl) Isopropyl Simplified structure Not reported

Physicochemical Properties

Property Target Compound 1-(4-Ethylpiperazin-1-yl)-... 1-[4-(4-Methylphenyl)piperazinyl]-...
Molecular Weight ~363.43 g/mol ~377.46 g/mol ~443.56 g/mol
LogP (Predicted) 3.2 3.6 4.8
Melting Point >250°C (decomposes) Not reported Not reported
Solubility in Water Moderate (DMF/ethanol soluble) Low Very low

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